

# AKR1C1-IN-1 datasheet and material safety data sheet (MSDS) information

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# **AKR1C1-IN-1: Application Notes and Protocols** for Researchers

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### **Abstract**

**AKR1C1-IN-1** is a potent and selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2] This document provides a comprehensive overview of **AKR1C1-IN-1**, including its physicochemical properties, biological activity, and detailed protocols for its use in in vitro and cell-based assays. Safety and handling information is also provided to ensure proper laboratory use.

## **Physicochemical Properties**



Property	Value	Reference
Synonyms	N/A	[3]
Formula	C13H9BrO3	[3]
Molecular Weight	293.11	[3]
CAS Number	4906-68-7	[3]
Purity	≥99% (HPLC)	[1]
Appearance	Solid	[4]
Solubility	DMSO: 59 mg/mL (201.28 mM)	[1]

## **Biological Activity**

**AKR1C1-IN-1** is a highly selective inhibitor of AKR1C1, an enzyme involved in the metabolism of steroids and other carbonyl-containing compounds.[5][6][7] AKR1C1 catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[8][9] By inhibiting AKR1C1, **AKR1C1-IN-1** can modulate steroid hormone signaling and has potential applications in cancer research.[5][8]

Target	Kı	IC50
AKR1C1	4 nM	460 nM (in cells)
AKR1C2	87 nM	N/A
AKR1C3	4.2 μΜ	N/A
AKR1C4	18.2 μΜ	N/A

References:[1][2]

## **Signaling Pathway and Mechanism of Action**

AKR1C1 is a key enzyme in progesterone metabolism, converting active progesterone into its inactive metabolite,  $20\alpha$ -hydroxyprogesterone. This process is crucial for regulating

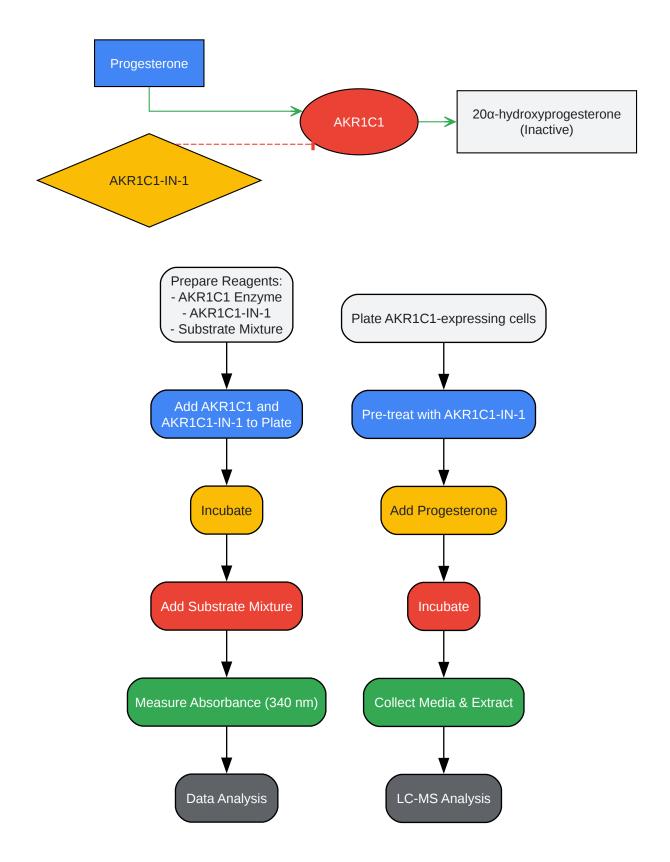






progesterone levels and its downstream effects on cellular processes. **AKR1C1-IN-1** selectively inhibits this enzymatic activity, thereby increasing the local concentration of active progesterone.





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